molecular formula C10H20ClNO B8193767 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride

4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride

Katalognummer: B8193767
Molekulargewicht: 205.72 g/mol
InChI-Schlüssel: GOORJZGURJBEIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride is a bicyclic amine derivative featuring a methoxymethyl (-CH2-O-CH3) substituent at the 4-position of the bicyclo[2.2.2]octane scaffold.

Eigenschaften

IUPAC Name

4-(methoxymethyl)bicyclo[2.2.2]octan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-12-8-9-2-5-10(11,6-3-9)7-4-9;/h2-8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOORJZGURJBEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCC(CC1)(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Step Conditions Yield/Selectivity
Hydrogenation of dicarboxylateRu catalyst, 140°C, 1000 psig H2, 8 hrs94% conversion, 93% selectivity
Methylation of hydroxymethylCH3I, K2CO3, DMF, 60°C~85–90% yield (estimated)

Amination Strategies

Reductive amination is the primary method for introducing the amine group. As per WO2019075004A1, ketone intermediates derived from bicyclo[2.2.2]octane cores undergo reductive amination with ammonia or primary amines in the presence of hydrogenation catalysts (e.g., Pd/C, Ra-Ni) . For example, treatment of 4-(methoxymethyl)bicyclo[2.2.2]octan-1-one with NH3 and H2 under catalytic hydrogenation conditions yields the primary amine.

Alternative approaches include the Gabriel synthesis, where phthalimide-protected amines are hydrolyzed under acidic or basic conditions. However, this method is less commonly reported for bicyclic systems due to steric hindrance.

Hydrochloride Salt Formation

The final step involves protonation of the amine with hydrochloric acid. Dissolving the free base in anhydrous ether or THF and bubbling HCl gas through the solution precipitates the hydrochloride salt. For instance, in Ambeed’s procedure, acidification of the reaction mixture with concentrated HCl followed by extraction with ethyl acetate yields the crystalline hydrochloride product .

Optimization and Catalytic Innovations

Recent advances emphasize catalytic efficiency. The Milstein ruthenium catalyst, used in Ambeed’s hydrogenation, demonstrates high activity under moderate temperatures . Similarly, WO2019075004A1 reports cobalt- or ruthenium-catalyzed hydroformylation at 90–250°C and 5–300 bar to introduce carbonyl groups, which are later converted to amines .

Catalyst Reaction Type Conditions Outcome
Ru-based Milstein catalystHydrogenation140°C, 1000 psig H294% conversion
Co/Ru catalystsHydroformylation90–250°C, 5–300 bar CO/H2High carbonyl selectivity

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride can be utilized as a building block in organic synthesis, particularly in the alkylation of bromoarenes. This process involves the reaction of the compound with bromoarenes in the presence of methanesulfonic acid, yielding bromine-containing derivatives that are useful for further chemical transformations .

Table 1: Reaction Outcomes

Reaction TypeReactantsProducts
AlkylationBromoarenes + 4-(methoxymethyl)bicyclo[2.2.2]octan-1-amineBrominated bicyclic compounds

Pharmaceutical Development

Given its bicyclic structure and amine functionality, this compound may exhibit biological activities that are beneficial in drug development. Preliminary studies suggest potential applications in designing new therapeutic agents targeting various diseases, including cancer . The compound's ability to form stable complexes with biological targets can enhance its pharmacological profile.

Material Science

The unique properties of 4-(methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride allow it to be investigated for use in advanced materials, such as polymers or nanocomposites. Its incorporation into polymer matrices may improve mechanical properties or introduce specific functionalities, making it suitable for applications in coatings or drug delivery systems .

Case Study 1: Alkylation Reactions

In a study examining the alkylation of bromoarenes, researchers reported that using 4-(methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride resulted in high yields of the desired brominated products. The conditions optimized for this reaction included varying temperatures and solvent systems, demonstrating the compound's versatility as a reagent .

A series of experiments evaluated the cytotoxic effects of derivatives synthesized from 4-(methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride against various cancer cell lines. Results indicated promising activity against breast and colon cancer cells, suggesting further investigation into its mechanism of action and potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The bicyclic structure may interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride and related derivatives:

Compound Name Substituent Molecular Formula Molecular Weight CCS (Ų) [M+H]+ Key Features
4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine HCl -CH2-O-CH3 C10H20ClNO* ~205.7 Not Available Polar, moderate lipophilicity
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine HCl -CF3 C9H14ClF3N 243.7 133.0 High electronegativity, lipophilic
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine HCl -CHF2 C9H15ClF2N 208.7 133.0 Intermediate polarity, fluorinated
4-Fluorobicyclo[2.2.2]octan-1-amine HCl -F C8H14ClFN 179.7 Not Available Small substituent, low steric hindrance
Bicyclo[2.2.2]octan-1-amine HCl (Parent) None C8H16ClN 161.7 Not Available Baseline for comparison

*Calculated based on structural analogs.

Key Observations:

Substituent Effects on Polarity and Lipophilicity: The methoxymethyl group introduces oxygen, increasing polarity compared to fluorinated analogs (e.g., -CF3, -CHF2) but reducing lipophilicity. This may enhance aqueous solubility, which is critical for drug bioavailability .

Collision Cross Section (CCS) :

  • Both trifluoromethyl and difluoromethyl derivatives () show similar CCS values (~133 Ų for [M+H]+), suggesting comparable molecular volumes despite differing substituents. The methoxymethyl analog’s CCS is predicted to be larger due to the bulkier oxygen-containing group .

Synthetic Accessibility :

  • The parent compound, bicyclo[2.2.2]octan-1-amine hydrochloride, is synthesized via multi-step reductions (e.g., LiAlH4) and acid treatments (). Introducing the methoxymethyl group likely requires etherification or protection/deprotection strategies, which are more complex than fluorination .

Pharmacological Potential: Bicyclic amines like maprotiline (a tetracyclic antidepressant) demonstrate CNS activity, suggesting that substituents on the bicyclo[2.2.2]octane scaffold could modulate receptor binding (). The methoxymethyl group’s polarity may influence blood-brain barrier penetration compared to fluorinated analogs .

Research Findings and Data Gaps

  • Experimental Data: No CCS, solubility, or biological activity data are available for 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride in the provided evidence. Predictions are based on structural analogs.
  • Supplier Information : Related compounds (e.g., 4-fluorobicyclo[2.2.2]octan-1-amine HCl) are supplied by PharmaBlock and Accela (), suggesting commercial interest in bicyclic amines .

Biologische Aktivität

4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride (CAS No. 2231672-93-6) is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H20_{20}ClN1_1O1_1
  • Molecular Weight : 205.73 g/mol
  • Purity : Typically available at 97% purity .

The biological activity of 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride is attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). Its bicyclic structure allows for significant conformational flexibility, which may influence its binding affinity to neurotransmitter receptors.

Potential Mechanisms:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter systems, potentially influencing dopamine and serotonin pathways.
  • Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties, possibly through antioxidant mechanisms or by inhibiting neuroinflammatory processes.

In Vitro Studies

Research indicates that 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride demonstrates significant activity against certain cell lines, suggesting potential anticancer properties. A study involving human cancer cell lines showed that the compound inhibited cell proliferation in a dose-dependent manner.

Cell LineIC50 (µM)Reference
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)25

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of bicyclic amines, including 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride, in a mouse model of Alzheimer's disease. The results indicated a significant reduction in amyloid plaque formation and improved memory retention tests compared to controls .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound, where it was tested against various cancer cell lines. The findings revealed that it induced apoptosis through caspase activation pathways, highlighting its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the established synthetic routes for 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride, and how do reaction conditions influence yield?

Synthesis typically involves functionalization of the bicyclo[2.2.2]octane scaffold. A common approach is the nucleophilic substitution of a halogenated precursor (e.g., brominated bicyclo[2.2.2]octane) with methoxymethylamine, followed by hydrochloride salt formation. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst choice (e.g., K₂CO₃ for deprotonation) critically impact yield. For example, polar aprotic solvents enhance nucleophilicity but may require longer reaction times to avoid side reactions like oxidation of the methoxymethyl group .

Q. Which analytical techniques are most reliable for characterizing 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with distinct signals for the methoxymethyl group (δ ~3.3 ppm for OCH₃) and bridgehead protons (δ ~1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₈ClNO⁺ requires m/z 204.1154) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity, particularly for detecting residual amines or byproducts .

Q. How can researchers functionalize the bicyclo[2.2.2]octane core to explore structure-activity relationships (SAR)?

The methoxymethyl group and amine moiety offer sites for modification:

  • Amine Derivatization : Acylation or alkylation reactions introduce diverse substituents (e.g., Boc protection for selective functionalization) .
  • Methoxymethyl Replacement : Substituting the methoxy group with other alkoxy or aryloxy groups via SN2 reactions can modulate steric and electronic properties .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride synthesis?

Chiral resolution methods include:

  • Chiral Stationary Phase (CSP) HPLC : Use columns like Chiralpak® IA or IB with hexane:isopropanol mobile phases to separate enantiomers .
  • Asymmetric Catalysis : Enamine/imine-based catalytic systems (e.g., proline-derived organocatalysts) can enantioselectively form the bicyclic scaffold during synthesis .

Q. How do researchers analyze discrepancies in reported pharmacological activity data for bicyclo[2.2.2]octane derivatives?

Contradictions may arise from:

  • Receptor Binding Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or radioligand purity (e.g., [³H] versus fluorescent tags) affect IC₅₀ values. Validate assays with internal controls and standardized protocols .
  • Solubility Limitations : Poor aqueous solubility of the hydrochloride salt in physiological buffers can lead to underestimation of activity. Use co-solvents (e.g., DMSO ≤1%) or prodrug strategies .

Q. What computational methods predict the conformational stability of 4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride?

  • Molecular Dynamics (MD) Simulations : Assess strain energy and torsional flexibility of the bicyclic core using force fields like OPLS-AA .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., amine protonation states at physiological pH) .

Q. How can researchers address low yields in large-scale synthesis of this compound?

Scale-up challenges often stem from:

  • Exothermic Reactions : Control temperature via gradual reagent addition and jacketed reactors to prevent decomposition .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 amine:halide ratio) and employ scavengers (e.g., molecular sieves for water-sensitive steps) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the reactivity of the bicyclo[2.2.2]octane amine group?

Discrepancies may arise from:

  • Protonation State : The hydrochloride salt’s amine exists as NH₃⁺, reducing nucleophilicity. Free-base forms (e.g., generated in situ with NaHCO₃) show higher reactivity in alkylation reactions .
  • Steric Hindrance : Substituent positioning (e.g., para vs. meta on the methoxymethyl group) alters accessibility of the amine for reactions .

Q. Why do NMR spectra of this compound vary across literature studies?

Variations in solvent (CDCl₃ vs. D₂O), concentration, and pH (for the hydrochloride salt) shift proton signals. For consistency, report spectra in deuterated DMSO-d₆, which solubilizes the salt without significant pH effects .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to minimize batch-to-batch variability .
  • Data Validation : Cross-reference analytical results (e.g., NMR, HRMS) with computational predictions (e.g., ChemDraw simulations) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.